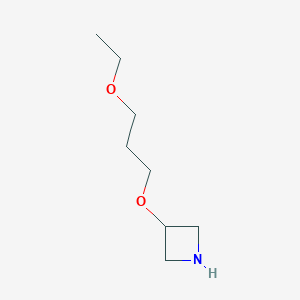

3-(3-Ethoxypropoxy)azetidine

Description

Overview of Azetidine (B1206935) Ring Systems in Modern Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in modern organic synthesis. numberanalytics.commagtech.com.cn They serve as versatile building blocks for the creation of more complex molecules and have applications in various fields, including pharmaceuticals and materials science. numberanalytics.comlifechemicals.com The synthesis of azetidines can be challenging due to the inherent strain in the four-membered ring, but various methods have been developed to overcome this, including cyclization reactions and cycloadditions. numberanalytics.comorganic-chemistry.org

The reactivity of azetidines is largely influenced by their ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes them more reactive than their five-membered counterparts, pyrrolidines, but more stable and easier to handle than the highly reactive three-membered aziridines. rsc.orgrsc.org This unique reactivity allows for selective bond cleavage and functionalization, making them valuable intermediates in organic synthesis. rsc.org

Several synthetic strategies have been developed to access the azetidine core. These include intramolecular cyclizations, ring expansions of aziridines, and [2+2] cycloaddition reactions. magtech.com.cn For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to azetidines, tolerating a variety of functional groups. nih.govfrontiersin.org Another approach involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.org The development of new synthetic methods continues to expand the accessibility and utility of substituted azetidines in research and development. chemrxiv.org

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines and their derivatives like β-lactams, are of considerable importance in chemical research, primarily due to their presence in a wide array of biologically active compounds. nih.govrsc.org These structures are key components in many pharmaceuticals, including antibiotics, and serve as valuable scaffolds in drug discovery. numberanalytics.comlifechemicals.comnih.gov The FDA has approved numerous drugs containing these heterocyclic systems, highlighting their significance in medicinal chemistry. rsc.org

The unique chemical properties of four-membered nitrogen heterocycles, stemming from their ring strain, make them reactive intermediates for the synthesis of other nitrogen-containing compounds with potential biological activities. nih.govbritannica.com This reactivity, coupled with their structural rigidity, allows for the precise three-dimensional arrangement of functional groups, a key factor in designing molecules with specific biological functions. nih.govfrontiersin.org

Research into four-membered nitrogen heterocycles is driven by the need for new therapeutic agents and the desire to understand the structure-activity relationships of these compounds. nih.gov The development of novel synthetic routes to these heterocycles is a major focus, as it enables the creation of diverse libraries of compounds for screening and optimization. magtech.com.cnchemrxiv.org

Structural Characteristics and Inherent Strain of Azetidine Derivatives

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle and from torsional strain. The four-membered ring is not planar and exists in a puckered conformation to alleviate some of this strain.

This inherent strain is a double-edged sword. On one hand, it makes the azetidine ring susceptible to ring-opening reactions, which can be a desirable feature for synthetic transformations. rsc.orgnih.gov On the other hand, this strain can also lead to instability, and certain substitution patterns can promote decomposition pathways. nih.gov The reactivity of azetidines is intermediate between the highly strained and reactive aziridines and the relatively strain-free and unreactive pyrrolidines. rsc.orgrsc.org

The presence of the nitrogen atom within the four-membered ring introduces polarity and a site for hydrogen bonding, which can influence the physicochemical properties of azetidine-containing molecules. nih.gov The nitrogen atom's basicity is also a key characteristic, affecting its reactivity and potential biological interactions. wikipedia.org The specific substituents on the azetidine ring can significantly modulate its structural and electronic properties, including the conformation of the ring and the reactivity of the nitrogen atom. nih.govnih.gov

Rationale for the Investigation of 3-(3-Ethoxypropoxy)azetidine as a Model Compound

The compound this compound serves as an interesting model for investigation due to the combination of the strained azetidine ring and a flexible ether-containing side chain. This particular substitution pattern at the 3-position of the azetidine ring is a common motif in medicinal chemistry, often introduced to modulate properties such as solubility, lipophilicity, and metabolic stability.

The ethoxypropoxy side chain provides several points of interest for research. The ether linkages can influence the molecule's polarity and hydrogen bonding capacity. The length and flexibility of this side chain can also impact how the molecule interacts with biological targets. Understanding the interplay between the rigid, strained azetidine core and the flexible side chain is crucial for designing new molecules with desired properties.

Studying a specific, relatively simple derivative like this compound allows for a focused examination of its synthesis, physicochemical properties, and reactivity without the complexities of additional functional groups. The knowledge gained from such a study can then be applied to the design and synthesis of more complex azetidine-containing molecules for various applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(3-ethoxypropoxy)azetidine |

InChI |

InChI=1S/C8H17NO2/c1-2-10-4-3-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

KOLKFZCXPUICCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCOC1CNC1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 3 3 Ethoxypropoxy Azetidine

Key Disconnections and Precursors for the Azetidine (B1206935) Core.rsc.orgnih.govresearchgate.netnih.govmagtech.com.cn

Further disconnection of the 3-hydroxyazetidine core itself reveals several potential synthetic routes. A common and effective strategy involves the intramolecular cyclization of a 1,3-amino alcohol derivative. This leads to precursors such as N-substituted-3-amino-1-propanols, which can be derived from readily available starting materials like epichlorohydrin and an appropriate amine.

One of the most prevalent methods for constructing the azetidine ring starts with the reaction of epichlorohydrin with a primary amine, often one that also serves as a protecting group, such as benzylamine or benzhydrylamine. rsc.org The initial reaction opens the epoxide ring, and subsequent treatment with a base promotes intramolecular nucleophilic substitution to form the four-membered azetidine ring. The protecting group is then removed in a later step to yield 3-hydroxyazetidine.

Another key precursor for the azetidine core is 3-amino-1-propanol. researchgate.net Through appropriate N-protection and activation of the hydroxyl group (e.g., as a tosylate or halide), intramolecular cyclization can be induced to form the azetidine ring. researchgate.net The choice of the nitrogen protecting group is crucial to prevent side reactions and to be easily removable at a later stage.

Below is a table summarizing common precursors and synthetic strategies for the 3-hydroxyazetidine core:

| Precursor(s) | Key Reaction Step(s) | Advantages | Disadvantages |

|---|---|---|---|

| Epichlorohydrin and Benzylamine/Benzhydrylamine | Epoxide opening followed by intramolecular cyclization | Readily available starting materials, well-established procedure | Requires a deprotection step (e.g., hydrogenolysis) which may use heavy metal catalysts |

| 3-Amino-1-propanol | N-protection, activation of hydroxyl group, intramolecular cyclization | Direct route from a simple precursor | Requires multiple steps of protection and activation |

| cis-3,4-Epoxy amines | Lewis acid-catalyzed intramolecular aminolysis | High regioselectivity and can proceed in high yields | Requires the synthesis of the specific epoxy amine precursor |

Methodological Considerations for the 3-(3-Ethoxypropoxy) Substituent Introduction.

The introduction of the 3-ethoxypropoxy group onto the 3-hydroxyazetidine core is typically achieved through an O-alkylation reaction. The Williamson ether synthesis is a classic and reliable method for this transformation. masterorganicchemistry.comchemistrytalk.org This reaction involves the deprotonation of the hydroxyl group of 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a suitable 3-ethoxypropyl electrophile. masterorganicchemistry.comchemistrytalk.org

Several factors need to be considered for the successful implementation of this step:

Nitrogen Protection: The secondary amine in the azetidine ring is also nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-alkylation as a side product. To ensure selective O-alkylation, the azetidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose, forming N-Boc-3-hydroxyazetidine. chemicalbook.comgoogle.commedchemexpress.com The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later under acidic conditions. chemicalbook.comgoogle.commedchemexpress.com

Choice of Base and Solvent: A variety of bases can be used to deprotonate the hydroxyl group, with sodium hydride (NaH) being a common choice in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). masterorganicchemistry.com The choice of solvent is critical; polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophilic alkoxide, thus enhancing its reactivity. chemistrytalk.org

The Alkylating Agent: The electrophile for this reaction would be a 3-ethoxypropyl derivative with a good leaving group, such as 1-bromo-3-ethoxypropane (B1266903) or 1-iodo-3-ethoxypropane. lookchem.comnih.gov These can be synthesized from 3-ethoxy-1-propanol, for example, by reaction with phosphorus tribromide. lookchem.com

Protection of the azetidine nitrogen of 3-hydroxyazetidine, for example, with a Boc group.

O-alkylation of N-Boc-3-hydroxyazetidine with a 3-ethoxypropyl halide using a suitable base and solvent.

Deprotection of the azetidine nitrogen to yield the final product, 3-(3-ethoxypropoxy)azetidine.

Green Chemistry Principles in the Synthesis Planning of Azetidine Derivatives.wikipedia.orgjk-sci.comjocpr.comprimescholars.comnih.gov

The principles of green chemistry are integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Traditional solvents like chlorinated hydrocarbons and some polar aprotic solvents are being replaced with greener alternatives. For the Williamson ether synthesis step, exploring the use of greener solvents such as ionic liquids or deep eutectic solvents could be a viable option. Phase-transfer catalysis is another green technique that can be employed in ether synthesis, often allowing the use of water as a solvent and reducing the need for anhydrous conditions. acs.orgacs.orgresearchgate.netwikipedia.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled. jk-sci.com In the synthesis of the azetidine core, catalytic methods for cyclization, such as the use of Lewis acid catalysts for the intramolecular aminolysis of epoxy amines, are advantageous. nih.gov For the deprotection of a benzyl (B1604629) group, catalytic hydrogenation is used, and while it often employs a palladium catalyst, efforts are ongoing to develop more sustainable and recyclable catalytic systems.

The following table summarizes the application of green chemistry principles to the synthesis of azetidine derivatives:

| Green Chemistry Principle | Application in Azetidine Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Favoring addition and intramolecular reactions over substitution and elimination reactions that generate stoichiometric byproducts. | Intramolecular cyclization to form the azetidine ring. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ionic liquids, or bio-based solvents. | Using phase-transfer catalysis in the Williamson ether synthesis to enable the use of water. |

| Energy Efficiency | Employing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. rsc.org | Microwave-assisted intramolecular cyclization for the formation of the azetidine ring. rsc.org |

| Use of Catalysis | Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. | Lewis acid-catalyzed synthesis of the azetidine core from epoxy amines. |

| Designing for Degradation | Designing the final product to be biodegradable at the end of its use. | Incorporating functionalities that are susceptible to environmental degradation. |

By integrating these principles into the retrosynthetic analysis and strategic design, the synthesis of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Advanced Synthetic Methodologies for the Formation of 3 3 Ethoxypropoxy Azetidine

Construction of the Azetidine (B1206935) Ring System

The formation of the strained four-membered azetidine ring is a significant challenge in organic synthesis. researchgate.netresearchgate.net Over the years, numerous methods have been developed, ranging from classical cyclization reactions to more contemporary strategies involving cycloadditions and rearrangements. acs.orgrsc.orgmagtech.com.cn

Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. acs.orgnih.gov This approach often relies on the nucleophilic displacement of a leaving group by an amine. acs.orgnih.gov

Intramolecular Nucleophilic Substitution: This is the most common method for forming the azetidine ring. acs.org It involves a γ-amino halide or a related substrate with a good leaving group at the γ-position. The internal nitrogen atom acts as a nucleophile, displacing the leaving group to form the four-membered ring. acs.orgnih.gov A significant challenge in this method is the competition with elimination reactions, which is exacerbated by the strain of the forming azetidine ring. acs.org To circumvent this, various strategies have been developed, including the use of homoallylamines and subsequent cyclization. researchgate.net Another approach involves the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov

Photochemical Cyclization: Photochemical methods offer a powerful alternative for constructing strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient route to functionalized azetidines. researchgate.netrsc.orgrsc.org Visible-light-mediated aza Paternò-Büchi reactions have been successfully employed for the scalable synthesis of various azetidines. researchgate.net Another photochemical strategy is the Norrish-Yang cyclization, which involves an intramolecular 1,5-hydrogen atom transfer followed by radical cyclization to form the azetidine ring. beilstein-journals.org This has been used to create 3-phenylazetidinols from α-aminoacetophenones. beilstein-journals.org Furthermore, photochemical methods can be adapted to flow chemistry, significantly improving productivity and scalability. nottingham.ac.uk For example, the photosynthesis of azetidine-bearing Dewar heterocycles from 1,2-dihydropyridines has been achieved with high throughput in a continuous flow reactor. nottingham.ac.uk

Electrochemical Cyclization: Electrochemical synthesis provides a green and mild alternative for constructing heterocyclic compounds. researchgate.netrsc.org An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. acs.org This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. acs.org

| Cyclization Approach | Key Features | Starting Materials | Ref. |

| Intramolecular Nucleophilic Substitution | Formation of C-N bond via displacement of a leaving group. | γ-amino halides, γ-amino sulfonates | acs.orgnih.gov |

| La(OTf)₃-catalyzed Aminolysis | Regioselective opening of cis-3,4-epoxy amines. | cis-3,4-epoxy amines | nih.govfrontiersin.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Imines, Alkenes | rsc.orgrsc.org |

| Norrish-Yang Cyclization | Intramolecular 1,5-hydrogen atom transfer and radical cyclization. | α-aminoacetophenones | beilstein-journals.org |

| Electrochemical Hydroamination | Cobalt-catalyzed intramolecular cyclization of allylic sulfonamides. | Allylic sulfonamides | acs.org |

Ring Expansion and Rearrangement Strategies

Ring expansion of smaller, more readily available heterocycles, and rearrangement reactions provide alternative pathways to the azetidine core. acs.orgnih.gov

Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines through various methods. nih.govtherippedbodice.com A notable example is the one-carbon ring expansion of methylene (B1212753) aziridines upon reaction with a rhodium-bound carbene, which proceeds via a [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Biocatalytic approaches have also been developed, utilizing engineered enzymes to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective acs.orgbeilstein-journals.org-Stevens rearrangement. acs.org Another strategy involves the ring expansion of propargylic aziridines, which undergo a rearrangement promoted by regioselective nucleophilic diborylalkylation followed by a stereoselective gold-catalyzed 4-exo-dig cyclization. acs.org

Rearrangements of Larger Rings: Ring contraction of five-membered rings, such as 2-pyrrolidinones, can also lead to the formation of azetidines. rsc.org

| Strategy | Description | Starting Material | Ref. |

| [3+1] Ring Expansion | Reaction of methylene aziridines with a rhodium carbene. | Methylene aziridines | nih.gov |

| Biocatalytic Ring Expansion | Enzyme-catalyzed acs.orgbeilstein-journals.org-Stevens rearrangement. | Aziridines | acs.org |

| Gold-Catalyzed Rearrangement | Ring expansion of propargylic aziridines. | Propargylic aziridines | acs.org |

| Ring Contraction | Rearrangement of five-membered heterocycles. | 2-Pyrrolidinones | rsc.org |

Multicomponent Reactions for Azetidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. nih.govacs.org Several MCRs have been developed for the synthesis of azetidine scaffolds.

Copper-Catalyzed MCR: A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides a highly efficient route to 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. acs.org

Strain-Release-Driven MCR: A four-component strain-release-driven synthesis of functionalized azetidines has been reported. nih.govnih.gov This method utilizes the reaction of azabicyclo[1.1.0]butyl-lithium with three sequential electrophilic coupling partners, leveraging the strain-release of the bicyclic starting material to drive the reaction forward. nih.govnih.govresearchgate.net

Introduction and Functionalization of the 3-(3-Ethoxypropoxy) Moiety

Once the azetidine ring is constructed, or concurrently with its formation, the 3-(3-ethoxypropoxy) side chain must be introduced. This is typically achieved through etherification of a 3-hydroxyazetidine precursor.

Etherification Strategies

The most direct method for installing the 3-ethoxypropoxy group is through the etherification of 3-hydroxyazetidine or a suitably protected derivative.

Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group of 3-hydroxyazetidine with a base, such as sodium hydride, followed by reaction with a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane). This approach is widely used for the synthesis of ethers. In a reported synthesis of related 3-substituted azetidines, a secondary alcohol on the azetidine ring was alkylated with an alkyl halide in the presence of sodium hydride to give the corresponding ether in high yield. acs.org

Mitsunobu Reaction: For cases where the Williamson ether synthesis is not suitable, the Mitsunobu reaction offers a powerful alternative. This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). acs.org This method has been successfully used to prepare azetidinyl phenyl ether derivatives. acs.org

| Etherification Strategy | Reagents | Key Features | Ref. |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide | Strong base, suitable for many alcohols | acs.org |

| Mitsunobu Reaction | Triphenylphosphine, DIAD, Alcohol | Mild, neutral conditions, inversion of stereochemistry | acs.org |

Selective Functional Group Transformations at the Side Chain

While the primary focus is on the direct introduction of the 3-ethoxypropoxy group, it is also conceivable to construct this side chain through transformations of a pre-installed functional group at the 3-position of the azetidine ring. For example, a 3-(3-hydroxypropoxy)azetidine could be synthesized first, followed by etherification of the terminal hydroxyl group to introduce the ethyl group. However, direct etherification of 3-hydroxyazetidine with 1-bromo-3-ethoxypropane (B1266903) is generally more atom-economical and efficient.

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The synthesis of specific stereoisomers of azetidine derivatives is of high importance, particularly for applications in medicinal chemistry. Methodologies to achieve this control can be broadly categorized into catalytic asymmetric reactions and approaches utilizing chiral auxiliaries or organocatalysts.

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Lewis Acid Catalysis: Chiral Lewis acids are instrumental in activating substrates and controlling the stereochemical outcome of cyclization reactions. For instance, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a powerful method for constructing the azetidine ring. nih.govnih.govfrontiersin.org This reaction proceeds with high regioselectivity for the C3 position, tolerating a wide variety of functional groups, which is crucial for synthesizing complex molecules. nih.govfrontiersin.org While the reported examples focus on regioselectivity, the use of chiral lanthanide complexes in similar epoxide openings suggests a pathway to enantioselectivity.

Transition Metal Catalysis: Transition metals like copper, rhodium, and palladium are widely used in asymmetric synthesis. Copper(I) complexes, paired with chiral ligands like bisphosphines, have been successfully used in the highly enantioselective difunctionalization of azetines to produce chiral 2,3-disubstituted azetidines. nih.gov This method installs both a boryl and an allyl group with exceptional control over stereochemistry. nih.gov Another notable example is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which provides access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in high yields and enantioselectivity. nih.gov Such strategies could be adapted to introduce a substituent at the C3 position with stereocontrol. Similarly, rhodium-catalyzed carbene insertion into N-H bonds and palladium-catalyzed C-N cross-coupling reactions are established routes for forming the azetidine ring, with chiral ligands enabling asymmetric variants. acs.org

Table 1: Examples of Asymmetric Catalysis for Azetidine/Aziridine (B145994) Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy amines | High regioselectivity for C3-attack; tolerates diverse functional groups. | nih.govnih.govfrontiersin.org |

| Cu(I) / Chiral Bisphosphine | Boryl Allylation | Azetines | Excellent enantio- and diastereoselectivity for 2,3-disubstitution. | nih.gov |

| Chiral N,N'-Dioxide/Mg(II) | [3+1] Cycloaddition | Donor-Acceptor Aziridines | Provides enantioenriched exo-imido azetidines. | nih.gov |

| SF₅-containing Cinchona Alkaloid (Phase-Transfer Catalyst) | Intramolecular C-C Cyclization | Isatin-derived diazo compounds | High enantioselectivity (up to 2:98 er) for spirocyclic azetidine oxindoles. | acs.org |

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Methods: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a robust and reliable strategy.

For azetidine synthesis, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. rsc.orgnih.govacs.orgnih.gov For example, condensation of an achiral 1,3-bielectrophile like 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide forms a sulfinimine. acs.orgnih.gov Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, controlled by the auxiliary. acs.orgnih.gov This approach provides a general and scalable route to C2-substituted azetidines and can be conceptually extended to other substitution patterns. acs.org Similarly, (S)-1-phenylethylamine has been used as both a chiral director and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Organocatalytic Approaches: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. youtube.com This field has provided powerful tools for asymmetric synthesis, avoiding the cost and potential toxicity of metal catalysts. Proline and its derivatives are common organocatalysts. For example, an efficient, highly enantioselective synthesis of 1,2,4-trisubstituted azetidines has been developed using an organocatalytic aza-Michael addition of phosphoramidates to enones, followed by a reductive cyclization. thieme-connect.com This one-pot procedure delivers optically active products with excellent stereocontrol (up to 96% ee). thieme-connect.com Other organocatalytic methods include the [2+2] annulation of aldehydes with aldimines, catalyzed by pyrrolidine-based catalysts, to diastereoselectively form azetidin-2-ols. rsc.org These methods highlight the potential to construct the azetidine ring with defined stereocenters under mild conditions. nih.govrsc.org

Flow Chemistry Applications in Azetidine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of strained heterocycles like azetidines. ethernet.edu.etmt.comrsc.orgnih.gov

Advantages of Continuous Flow for Azetidine Production

Continuous flow processing offers numerous benefits for the synthesis of azetidines and other heterocycles. mt.comresearchgate.netlabunlimited.com

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which drastically improves safety, especially when dealing with highly reactive intermediates (like organolithiums) or exothermic reactions. mt.comuniba.itresearchgate.net The excellent heat transfer capabilities of microreactors prevent the formation of hot spots and reduce the risk of thermal runaways. rsc.org

Improved Control and Reproducibility: Key reaction parameters such as temperature, pressure, mixing, and residence time are precisely controlled, leading to higher reproducibility and cleaner reaction profiles with fewer byproducts. mt.comrsc.org

Access to Novel Reaction Conditions: By pressurizing the system, solvents can be heated far beyond their normal boiling points ("superheated conditions"), which can dramatically accelerate reaction rates. rsc.orglabunlimited.com This allows transformations that are sluggish at ambient temperatures to be completed in seconds or minutes.

Rapid Optimization and Scalability: The automated nature of flow systems allows for rapid screening of reaction conditions (e.g., temperature, stoichiometry, residence time), facilitating efficient process optimization. mt.comlabunlimited.com Scaling up production is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than re-optimizing a large-scale batch reactor. rsc.org

Sustainability: Flow chemistry can be a greener technology by enabling the use of more environmentally friendly solvents, reducing waste, and improving energy efficiency. uniba.it For instance, the synthesis of C3-functionalized azetidines has been successfully performed in cyclopentyl methyl ether (CPME), a greener alternative to traditional ethereal solvents. uniba.itacs.org

Reactor Design and Process Optimization in Flow Systems

The design of the flow reactor and the optimization of process parameters are critical for a successful continuous synthesis.

Reactor Design: A typical flow setup consists of pumps, mixers, and the reactor itself, which is often a coiled tube or a micro-packed bed. uniba.it

Mixers: T-shaped or Y-shaped micromixers are used to ensure rapid and efficient mixing of reagent streams, which is crucial for fast reactions. uniba.it

Reactors: Coiled tubes made of inert materials like PFA (perfluoroalkoxy) or stainless steel are common. uniba.it For the synthesis of C3-functionalized azetidines via lithiation of N-Boc-3-iodoazetidine, a system of stainless steel T-mixers and microtube reactors has been employed. uniba.itnih.govacs.org This setup allows for the generation of the highly reactive C3-lithiated intermediate and its immediate trapping with an electrophile, all within a residence time of seconds. uniba.it The entire microreactor can be submerged in a cooling bath to maintain precise temperature control (e.g., -50 °C). uniba.it

Process Optimization: Optimizing a flow process involves systematically varying parameters to find the conditions that maximize yield, purity, or other desired outcomes.

Design of Experiments (DoE): DoE is a powerful statistical methodology for efficiently optimizing processes by varying multiple factors simultaneously. researchgate.netyoutube.com This approach provides a comprehensive understanding of the process, including interactions between variables (e.g., how temperature and residence time affect each other), which is often missed in traditional one-factor-at-a-time (OFAT) optimization. researchgate.net

Self-Optimizing Platforms: Modern flow chemistry can be integrated with in-line analytical techniques (like FT-IR or HPLC) and algorithmic control. beilstein-journals.org These "self-optimizing" or "closed-loop" systems can autonomously perform experiments based on a DoE plan, analyze the results in real-time, and use the data to decide on the next set of conditions, rapidly converging on the optimal process. beilstein-journals.org For example, a DoE approach could be used to optimize the flow rates of the N-Boc-3-iodoazetidine and alkyllithium solutions, the temperature, and the residence time to maximize the yield of the desired 3-substituted azetidine. uniba.itresearchgate.net

Table 2: Flow Chemistry Parameters for C3-Functionalized Azetidine Synthesis

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Starting Material | Precursor for generating the C3-azetidine intermediate. | N-Boc-3-iodoazetidine | uniba.itnih.govacs.org |

| Lithiation Agent | Reagent to generate the C3-lithiated species. | n-Hexyllithium | uniba.it |

| Solvent | Reaction medium, preferably a green solvent. | Cyclopentyl methyl ether (CPME) | uniba.itacs.org |

| Reactor Type | Configuration of the flow system. | Stainless steel T-mixers and microtube reactors (e.g., 1000 µm inner diameter). | uniba.it |

| Temperature | Operating temperature for the reaction. | -50 °C | uniba.it |

| Residence Time | Time reagents spend in the reactor. | Lithiation: 82 ms; Quenching: 10.4 s | uniba.it |

| Productivity | Amount of product generated per unit time. | Estimated 4.56 g/h for one derivative. | acs.org |

Mechanistic Investigations and Reaction Pathways of 3 3 Ethoxypropoxy Azetidine Synthesis

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The formation of the azetidine (B1206935) ring is the cornerstone of the synthesis of 3-(3-ethoxypropoxy)azetidine. This process typically involves an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group, leading to the closure of the four-membered ring. frontiersin.org The key bond-forming step is this intramolecular cyclization.

Several synthetic strategies for constructing the azetidine ring have been developed, each with its own mechanistic nuances:

From 1,3-dihalopropanes and primary amines: The reaction of a primary amine with a 1,3-dihalopropane, such as 1,3-dibromopropane, in the presence of a base, is a common method for synthesizing the azetidine ring. utq.edu.iq The mechanism involves a two-step process: an initial intermolecular SN2 reaction to form a γ-haloamine, followed by an intramolecular SN2 reaction to form the azetidine ring.

From γ-amino alcohols: A widely used method involves the cyclization of γ-amino alcohols. acs.org The hydroxyl group is first converted into a good leaving group, typically a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction where the nitrogen atom displaces the leaving group to form the azetidine ring. acs.org The efficiency of this cyclization can be influenced by the choice of leaving group, with triflates often being more reactive than tosylates, especially with sterically hindered substrates. acs.org

Intramolecular C-H Amination: Modern synthetic methods, such as palladium-catalyzed intramolecular C(sp³)–H amination, offer a direct approach to azetidine synthesis. rsc.org The mechanism involves the generation of a high-valent palladium intermediate that facilitates the C-N bond formation through reductive elimination. rsc.org

Gold-Catalyzed Cyclization: Gold catalysts can promote the cyclization of N-propargylsulfonamides to form azetidin-3-ones. nih.govnih.gov The proposed mechanism involves the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion to yield the azetidine ring. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions, such as the aza-Paterno-Büchi reaction, can be employed to construct the azetidine ring system. rsc.org These reactions proceed through excited state intermediates and offer a powerful tool for accessing functionalized azetidines. rsc.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a comprehensive understanding of the reaction mechanism. In the synthesis of azetidines, several key intermediates have been proposed and, in some cases, spectroscopically observed.

γ-Haloamines: In syntheses starting from 1,3-dihalopropanes, the γ-haloamine is a crucial intermediate that precedes the final ring-closing step. Its presence can be inferred from the reaction progress and the isolation of side products.

Azetidinium Ions: In acid-catalyzed or Lewis acid-promoted reactions, the formation of an azetidinium ion intermediate is often postulated. acs.org This intermediate can be generated by the protonation or coordination of a Lewis acid to the nitrogen atom of a precursor, activating it for subsequent transformations. acs.org In some cases, these intermediates have been detected using in-situ infrared (IR) spectroscopy. acs.org

Organometallic Intermediates: In metal-catalyzed reactions, the nature of the organometallic intermediates is central to the catalytic cycle. For instance, in palladium-catalyzed C-H amination, alkyl-Pd(IV) species are key intermediates. rsc.org Similarly, gold-catalyzed reactions are believed to proceed through α-oxogold carbene intermediates. nih.gov

Radical Intermediates: Some synthetic routes may involve radical intermediates. For example, the reaction of azetidines can lead to the formation of cyclopropanes through nitrogen deletion, suggesting the involvement of radical pairs. acs.org

The characterization of these transient species often relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and computational modeling.

Transition State Analysis and Energy Profiles

Computational chemistry plays a vital role in elucidating the intricate details of reaction mechanisms, particularly through the analysis of transition states and reaction energy profiles. Density Functional Theory (DFT) calculations are frequently employed to model the geometries and energies of reactants, intermediates, transition states, and products.

For azetidine synthesis, transition state analysis can provide valuable insights into:

Ring Strain: The formation of the strained four-membered azetidine ring involves overcoming a significant energy barrier associated with ring strain. rsc.org Computational models can quantify this strain energy and predict the feasibility of different cyclization pathways.

Regioselectivity: In cases where multiple cyclization pathways are possible (e.g., formation of a four-membered azetidine versus a five-membered pyrrolidine), transition state calculations can predict the preferred outcome. For instance, in the intramolecular aminolysis of epoxy amines, calculations have shown that the energy of the transition state leading to the azetidine can be lower than that for the pyrrolidine (B122466), depending on the catalyst and substrate geometry. frontiersin.org

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational analysis can help rationalize and predict the observed stereoselectivity in azetidine-forming reactions. acs.org

Catalyst Effects: Energy profiles can illustrate how a catalyst lowers the activation energy of a reaction. For example, in hydrogen-bond-donor catalysis for the ring-opening of azetidines, computational models have shown that the catalyst stabilizes the transition state more than the ionic intermediate. acs.org

The following table summarizes key findings from computational studies on azetidine synthesis:

| Reaction Type | Key Finding from Transition State Analysis | Reference |

| Intramolecular Aminolysis of Epoxy Amines | The energy of the azetidine transition state can be lower than the pyrrolidine transition state in the presence of a lanthanum catalyst. | frontiersin.org |

| Ring-Opening of Azetidines | Hydrogen-bond-donor catalysts can accelerate the reaction by preferentially stabilizing the transition state over the azetidinium intermediate. | acs.org |

| Base-Mediated Cyclization of Oxiranes | The kinetic control of the reaction leading to azetidine formation was confirmed by thermodynamic data showing the trans product to be more stable. | acs.org |

Influence of Substituents on Reaction Regio- and Stereoselectivity

The nature and position of substituents on the precursor molecule can profoundly influence the regio- and stereoselectivity of azetidine synthesis. These effects are a consequence of both steric and electronic factors.

Steric Effects: Bulky substituents can hinder certain reaction pathways, leading to a preference for the formation of a specific regio- or stereoisomer. For example, in the synthesis of 2-arylazetidines, the trans geometry is generally more stable than the cis due to reduced steric hindrance between adjacent substituents. acs.org However, the kinetically controlled nature of the reaction often dictates the final product distribution. acs.org

Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the nitrogen atom or the electrophilicity of the carbon atom undergoing attack. Electron-donating groups on the nitrogen can enhance its nucleophilicity, potentially accelerating the cyclization reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity. In the synthesis of azetidines from cis-3,4-epoxy amines, the reaction tolerates both electron-rich and electron-deficient benzyl (B1604629) groups on the amine. frontiersin.org

Substituent Position: The position of the substituent is also critical. For instance, in the enantioselective ring-opening of 3-substituted azetidines, the nature of the substituent at the 3-position significantly impacts the enantioselectivity. acs.org While a variety of substituents are well-tolerated, small alkyl groups or a vinyl group can lead to lower enantioselectivity. acs.org

The following table provides examples of how substituents influence the outcome of azetidine synthesis:

| Reaction | Substituent Effect | Outcome | Reference |

| Synthesis of 2-Arylazetidines | R1/R2 groups (H, Pr, Ph) on the precursor. | Moderate to good yields of trans-azetidine products. | acs.org |

| Ring-Opening of 3-Substituted Azetidines | Small alkyl or vinyl groups at the 3-position. | Attenuated enantioselectivity. | acs.org |

| Gold-Catalyzed Cyclization of N-propargylsulfonamides | Furan-containing sulfonamide. | Ring opening of the azetidine intermediate to form a conjugated imine. | nih.gov |

| La(OTf)3-Catalyzed Intramolecular Aminolysis | Electron-rich and electron-deficient benzyl groups on the amine. | Azetidine formation proceeds smoothly. | frontiersin.org |

Theoretical and Computational Chemistry of 3 3 Ethoxypropoxy Azetidine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 3-(3-ethoxypropoxy)azetidine, which arise from its unique combination of a strained four-membered ring and a flexible ether side chain.

The azetidine (B1206935) ring is not planar and exists in a puckered conformation to alleviate angular and torsional strain. This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The presence of a substituent at the 3-position, such as the 3-ethoxypropoxy group, is expected to influence the puckering preference.

Computational studies on substituted azetidines have shown that the nature and orientation of the substituent can create a preference for either an endo or exo pucker. researchgate.net For this compound, the bulky and flexible side chain will likely have a significant impact on the ring's conformational landscape. The most stable conformation will be a balance between minimizing the ring strain and avoiding steric clashes between the side chain and the ring hydrogens. Gas-phase electron diffraction studies of the parent azetidine molecule revealed a dihedral angle of 37°, characterizing its ring configuration. rsc.org

Table 1: Calculated Conformational Data for the Azetidine Ring (Note: These are representative values for a substituted azetidine ring and would require specific calculations for this compound)

| Parameter | Value |

| Ring Puckering Angle | ~30-40° |

| Barrier to Ring Inversion | ~1-2 kcal/mol |

The flexibility of the ethoxypropoxy side chain adds another layer of complexity to the conformational analysis. Multiple low-energy conformers likely exist due to the rotation around the various C-C and C-O single bonds in the side chain. Identifying the global minimum energy structure requires a thorough conformational search using computational methods.

The four-membered ring of azetidine possesses significant ring strain, which is a key determinant of its reactivity. The ring strain energy of the parent azetidine is estimated to be around 25.4-27.1 kcal/mol. mdpi.comrsc.org This value is intermediate between the highly strained aziridine (B145994) (~27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (~5.4 kcal/mol). rsc.org This intermediate strain energy makes azetidines more stable and easier to handle than aziridines, yet reactive enough for synthetic transformations. rsc.orgrsc.org

Table 2: Comparative Ring Strain Energies of Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 - 27.1 mdpi.comrsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 |

The stability of this compound is also influenced by intramolecular interactions, such as hydrogen bonding if a hydrogen bond donor is present, and van der Waals forces.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, with negative regions (typically colored red or yellow) indicating areas prone to electrophilic attack and positive regions (blue) indicating areas susceptible to nucleophilic attack.

For this compound, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a nucleophilic and basic center. The oxygen atoms in the ethoxypropoxy side chain will also exhibit negative potential. The hydrogen atoms on the azetidine ring and the side chain will have a positive potential. The distribution of the MEP can provide insights into non-covalent interactions and the initial steps of chemical reactions. nih.govrsc.org Computational studies on azines have demonstrated how the introduction of substituents can alter the electrostatic potential and, consequently, the reactivity of the ring. dtic.milresearchgate.net

Prediction of Spectroscopic Parameters for Structural Characterization

Quantum chemical calculations can predict various spectroscopic parameters that are crucial for the structural elucidation of new compounds like this compound. Theoretical studies on azetidine derivatives have utilized such methods to analyze their spectroscopic properties. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Note: These are expected ranges and would require specific calculations for accurate values)

| Spectroscopic Technique | Predicted Parameter | Expected Chemical Shift/Frequency Range |

| ¹H NMR | CH₂ (azetidine ring) | δ 2.0 - 4.0 ppm |

| CH (azetidine ring, position 3) | δ 3.5 - 4.5 ppm | |

| O-CH₂ (ethoxypropoxy) | δ 3.4 - 3.7 ppm | |

| CH₂-CH₂-O (ethoxypropoxy) | δ 1.8 - 2.0 ppm | |

| CH₃ (ethoxy) | δ 1.1 - 1.3 ppm | |

| ¹³C NMR | CH₂ (azetidine ring) | δ 30 - 50 ppm |

| CH (azetidine ring, position 3) | δ 50 - 70 ppm | |

| O-CH₂ (ethoxypropoxy) | δ 65 - 75 ppm | |

| CH₂-CH₂-O (ethoxypropoxy) | δ 25 - 35 ppm | |

| CH₃ (ethoxy) | δ 15 - 20 ppm | |

| IR Spectroscopy | N-H stretch (if unsubstituted N) | 3300 - 3500 cm⁻¹ |

| C-N stretch | 1100 - 1300 cm⁻¹ | |

| C-O-C stretch (ether) | 1050 - 1150 cm⁻¹ |

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Discrepancies between the calculated and experimental spectra can also provide information about solvent effects or the presence of multiple conformers.

Reaction Pathway Modeling and Reactivity Prediction

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving azetidines and predicting their reactivity. acs.orgrsc.orgnih.govnih.gov The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles or electrophiles. magtech.com.cn

For this compound, several reaction pathways can be computationally explored:

N-Alkylation and N-Acylation: The nitrogen atom is a primary site for reactions with electrophiles. Modeling these reactions can provide information about the reaction barriers and the stability of the resulting azetidinium salts.

Ring-Opening Reactions: The C-N bonds of the azetidine ring can be cleaved under various conditions. Computational studies can help predict the regioselectivity of the ring-opening, i.e., whether a nucleophile will attack the C2 or C4 position. The substituent at C3 can influence this regioselectivity through steric and electronic effects.

[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a method for synthesizing azetidines. rsc.org While not a reaction of this compound itself, modeling such reactions provides insight into the formation of the azetidine ring.

Recent computational work has focused on predicting the feasibility and outcome of reactions to form azetidines, which can guide synthetic efforts. mit.eduthescience.dev

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. acs.org MD simulations follow the motion of atoms over time, providing insights into:

Conformational Dynamics: MD can explore the conformational landscape of the molecule, including the ring puckering of the azetidine and the flexibility of the side chain, and the transitions between different conformers. nih.gov

Solvation: Simulations can reveal how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Interactions with other molecules: MD is widely used to study the binding of small molecules to proteins. If this compound were to be investigated as a potential bioactive compound, MD simulations could predict its binding mode and affinity to a target protein. researchgate.net

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of this compound can be developed, guiding its synthesis, characterization, and potential applications.

Chemical Reactivity and Derivatization Studies of 3 3 Ethoxypropoxy Azetidine

Postulated Reactivity of the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring is expected to be nucleophilic, making it a prime site for various chemical transformations.

In line with the general reactivity of secondary amines, the nitrogen atom of 3-(3-Ethoxypropoxy)azetidine would likely undergo N-alkylation and N-acylation reactions. Alkylation with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would be expected to yield the corresponding N-alkylated products. Similarly, acylation with acyl chlorides or anhydrides would furnish N-acyl derivatives. The reaction conditions for these transformations would likely be comparable to those used for other N-unsubstituted azetidines.

Table 1: Postulated N-Alkylation and N-Acylation Reactions of this compound

| Reactant | Reagent | Expected Product |

| This compound | Alkyl Halide (R-X) | 1-Alkyl-3-(3-ethoxypropoxy)azetidine |

| This compound | Acyl Chloride (R-COCl) | 1-Acyl-3-(3-ethoxypropoxy)azetidine |

Note: This table is theoretical and not based on experimental data.

Further functionalization of the azetidine nitrogen could open avenues to a diverse range of derivatives. Reactions such as Michael additions to α,β-unsaturated carbonyl compounds, reductive amination with aldehydes and ketones, and the formation of N-aryl or N-heteroaryl bonds through coupling reactions (e.g., Buchwald-Hartwig amination) are all theoretically plausible. The success of these reactions would depend on the steric hindrance imposed by the 3-(3-ethoxypropoxy) group and the specific reaction conditions employed.

Theoretical Transformations Involving the 3-(3-Ethoxypropoxy) Moiety

The ether linkages in the side chain are generally more stable than the strained azetidine ring. However, under specific conditions, they could potentially undergo cleavage or modification.

The terminal ethoxy group is the most likely site for reaction within the side chain. Ether cleavage, typically requiring harsh conditions such as strong acids (e.g., HBr, HI), could lead to the formation of a terminal alcohol. However, such conditions would likely also promote the ring-opening of the azetidine.

Direct functionalization of the propoxy chain without affecting the azetidine ring would be challenging. Radical halogenation could potentially introduce a substituent, but this method often lacks selectivity.

Predicted Ring-Opening Reactions and Their Synthetic Utility (Non-Biological Context)

The most characteristic reaction of azetidines is their ring-opening, driven by the release of ring strain. This reactivity provides a powerful tool for the synthesis of more complex acyclic amines.

The ring-opening of this compound would likely be initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions. In acidic media, protonation of the nitrogen would make the ring susceptible to attack by nucleophiles. For instance, reaction with hydrogen halides could lead to the formation of γ-haloamines.

Lewis acids are also known to promote the ring-opening of azetidines. nih.gov The coordination of a Lewis acid to the nitrogen atom would enhance the electrophilicity of the ring carbons, facilitating attack by a nucleophile. The synthetic utility of such reactions lies in the ability to introduce a wide range of functional groups, leading to the formation of diverse 1,3-disubstituted propane (B168953) derivatives.

Table 2: Predicted Products of Nucleophilic Ring-Opening of Activated this compound

| Activating Agent | Nucleophile (Nu⁻) | Expected Product Structure |

| H⁺ | Cl⁻ | Cl-(CH₂)₂-CH(O(CH₂)₃OEt)-CH₂-NH₃⁺ |

| Lewis Acid (e.g., BF₃) | R-OH | R-O-(CH₂)₂-CH(O(CH₂)₃OEt)-CH₂-NH₂ |

| Lewis Acid (e.g., BF₃) | R-SH | R-S-(CH₂)₂-CH(O(CH₂)₃OEt)-CH₂-NH₂ |

Note: This table is theoretical and not based on experimental data. The regioselectivity may vary.

Cross-Coupling Reactions and Further Functionalization

Detailed research on the direct use of this compound in cross-coupling reactions is not extensively documented in publicly available literature. However, the reactivity of the azetidine core, particularly at the nitrogen atom, suggests potential for various functionalization reactions. The secondary amine within the azetidine ring is a key site for derivatization.

N-Functionalization:

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo reactions such as N-arylation, N-alkylation, and N-acylation. These transformations are fundamental in medicinal chemistry for building molecular complexity and modulating physicochemical properties. For instance, Buchwald-Hartwig amination protocols could potentially be applied to couple this compound with various aryl halides or pseudo-halides, leading to a diverse range of N-aryl azetidine derivatives. Similarly, standard alkylation conditions using alkyl halides or reductive amination with aldehydes and ketones would yield N-alkylated products.

While specific examples involving this compound are not reported, the general reactivity of azetidines in such transformations is well-established. For example, studies on other 3-substituted azetidines have demonstrated their successful participation in coupling reactions to form more complex structures. researchgate.netbohrium.com

C-H Functionalization:

Direct C-H functionalization of the azetidine ring in this compound represents a more advanced and less explored area. Recent advancements in transition-metal-catalyzed C-H activation could potentially enable the introduction of substituents at the C2 or C4 positions of the azetidine ring. However, achieving regioselectivity in such reactions on an unsubstituted azetidine can be challenging.

General Cross-Coupling of Azetidine Scaffolds:

The broader field of azetidine chemistry has seen significant progress in cross-coupling reactions. For instance, 3-iodoazetidines have been successfully used as coupling partners in iron-catalyzed and palladium-catalyzed reactions with Grignard reagents and aryl boronic acids, respectively. rsc.orgresearchgate.net Furthermore, stereospecific cross-coupling reactions of α-stannylated azetidines have been developed, providing a route to enantioenriched α-aryl azetidine derivatives. rsc.org These examples highlight the capability of the azetidine scaffold to participate in modern cross-coupling chemistry, suggesting that appropriately activated derivatives of this compound could undergo similar transformations.

The table below summarizes potential functionalization reactions based on the general reactivity of azetidines.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type |

| N-Arylation | Aryl halides, Palladium catalyst, Ligand, Base | N-Aryl-3-(3-ethoxypropoxy)azetidine |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-3-(3-ethoxypropoxy)azetidine |

| N-Acylation | Acyl chlorides, Base | N-Acyl-3-(3-ethoxypropoxy)azetidine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl-3-(3-ethoxypropoxy)azetidine |

Photochemical and Electrochemical Reactivity (Excluding Degradation in Biological Systems)

Specific studies on the photochemical and electrochemical reactivity of this compound are not found in the reviewed literature. However, the general behavior of azetidine derivatives under photochemical conditions can provide some insights into its potential reactivity.

Photochemical Reactivity:

The azetidine ring is a strained four-membered heterocycle, and photochemical methods have been employed in the synthesis of azetidines, for instance, through [2+2] photocycloaddition reactions, often referred to as the aza Paternò-Büchi reaction. springernature.comacs.org These reactions typically involve the irradiation of an imine and an alkene to form the azetidine ring.

While these are synthetic routes to azetidines rather than reactions of them, they underscore the interaction of the azetidine framework with light. It is plausible that, under certain photochemical conditions, this compound could undergo ring-opening or rearrangement reactions, driven by the release of ring strain. The ether side chain is generally considered photochemically stable under standard conditions.

Electrochemical Reactivity:

The electrochemical behavior of simple saturated nitrogen heterocycles like azetidine is not a widely studied area. Generally, saturated amines can be oxidized at an anode at high potentials. For this compound, the nitrogen lone pair would be the most likely site of initial electron transfer in an oxidative process. The specific oxidation potential would be influenced by the solvent, electrolyte, and the nature of the electrode material.

Electrochemical methods are more commonly applied in the synthesis of heterocyclic systems or in the study of redox-active derivatives, rather than the intrinsic electrochemical reactivity of the parent heterocycle itself under non-degradative conditions. Without specific experimental data, any discussion on the electrochemical reactivity of this compound remains speculative and based on the general principles of amine electrochemistry.

Advanced Characterization Techniques for Azetidine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing between compounds that might have the same nominal mass.

For 3-(3-Ethoxypropoxy)azetidine, HRMS would be used to verify its molecular formula, C₈H₁₇NO. The instrument measures the exact mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which can then be compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition. Tandem mass spectrometry (MS/MS) experiments can further support the proposed structure by analyzing the fragmentation patterns, which provide clues about the molecule's substructures. researchgate.netnih.govyoutube.comnih.govrsc.orgnih.gov

Table 1: Theoretical HRMS Data for this compound (C₈H₁₇NO) This table presents the calculated exact masses for the specified ions of the target compound.

| Ion Formula | Adduct Type | Theoretical m/z |

|---|---|---|

| [C₈H₁₈NO]⁺ | [M+H]⁺ | 144.1383 |

| [C₈H₁₇NNaO]⁺ | [M+Na]⁺ | 166.1202 |

| [C₈H₁₇NKO]⁺ | [M+K]⁺ | 182.0942 |

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of a molecule in solution. diva-portal.orgresearchgate.netmdpi.combbhegdecollege.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are essential for unambiguously assigning all signals and revealing the complete structural architecture of complex molecules like this compound. ipb.ptslideshare.netresearchgate.netsdsu.eduyoutube.comepfl.ch

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show correlations between protons within the azetidine (B1206935) ring and along the ethoxypropoxy side chain. researchgate.netyoutube.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing a definitive link between the ¹H and ¹³C spectra. researchgate.netsdsu.eduepfl.ch

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is crucial for connecting structural fragments, such as linking the protons on the azetidine ring to the carbons of the propoxy side chain via the ether oxygen. researchgate.netsdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is vital for determining the relative stereochemistry and preferred conformation of the molecule. diva-portal.orgipb.pt

Solid-State NMR (ssNMR) is a specialized technique for analyzing materials in the solid phase. For nitrogen-containing heterocycles like azetidines, ¹³C{¹⁴N} ssNMR experiments can function as an "attached nitrogen test." nih.govnsf.govacs.orgacs.org This method identifies carbon atoms directly bonded to nitrogen, which can be invaluable for differentiating isomers where solution-state NMR data may be ambiguous. nih.govacs.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows hypothetical, yet representative, NMR data based on known values for similar structural motifs. Actual values may vary.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

|---|---|---|---|---|

| 1 | N-H | ~2.0-3.0 (broad s) | - | HMBC to C2, C4 |

| 2, 4 | CH₂ (Azetidine) | ~3.5-3.9 (m) | ~50-55 | COSY with H3; HSQC to C2/C4; HMBC to C3 |

| 3 | CH (Azetidine) | ~4.0-4.3 (m) | ~65-70 | COSY with H2/H4, H1'; HSQC to C3; HMBC to C1' |

| 1' | O-CH₂ | ~3.5-3.7 (t) | ~68-72 | COSY with H2'; HSQC to C1'; HMBC to C3, C3' |

| 2' | CH₂ | ~1.8-2.0 (quint) | ~28-32 | COSY with H1', H3'; HSQC to C2' |

| 3' | CH₂-O | ~3.4-3.6 (t) | ~65-69 | COSY with H2'; HSQC to C3'; HMBC to C1' |

| 4' | O-CH₂ | ~3.3-3.5 (q) | ~64-68 | COSY with H5'; HSQC to C4' |

Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This non-destructive technique determines bond lengths, bond angles, and the absolute conformation of the molecule, which is crucial for understanding its interactions and properties. For chiral molecules, SCXRD can establish the absolute stereochemistry. epa.govacs.org

While obtaining a suitable single crystal of this compound may be challenging, analysis of a crystalline derivative would yield an unambiguous structural proof. The crystallographic data generated includes the unit cell dimensions, space group, and atomic coordinates, which together define the molecular structure in the solid state. acs.orgacs.org

Table 3: Illustrative Crystallographic Data for a Functionalized Azetidine Derivative This table presents example data for a representative azetidine compound to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₂₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.5 |

| Volume (ų) | 1485.2 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.comnih.gov These two techniques are complementary, as some molecular vibrations are more active (i.e., produce stronger signals) in IR spectra while others are more active in Raman spectra. americanpharmaceuticalreview.com

For this compound, FT-IR and Raman would confirm the presence of key functional groups. jmchemsci.comjmchemsci.com The C-O-C stretch of the ether linkages, the N-H bend and C-N stretch of the secondary amine within the azetidine ring, and the various C-H stretches of the aliphatic components all have characteristic absorption or scattering frequencies. libretexts.orgresearchgate.netlibretexts.orgnsf.govyoutube.comspectroscopyonline.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound This table lists the expected frequency ranges for the key functional groups in the target molecule.

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkane | C-H Stretch | FT-IR, Raman | 2850 - 2960 |

| Secondary Amine | N-H Stretch | FT-IR | 3300 - 3500 (broad) |

| Secondary Amine | N-H Bend | FT-IR | 1550 - 1650 |

| Amine | C-N Stretch | FT-IR, Raman | 1020 - 1250 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are specifically used to analyze chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent compound, this compound, is achiral. However, if a substituent were introduced to the azetidine ring (for example, at the nitrogen or at the C2/C4 positions) or the side chain, a chiral center could be created, leading to a pair of enantiomers. In such cases, chiroptical spectroscopy would be essential for determining the enantiomeric purity and potentially the absolute configuration of the synthesized material. nih.govnih.gov Enantiomers of a chiral azetidine derivative would produce mirror-image CD spectra, where a positive peak (Cotton effect) for one enantiomer corresponds to a negative peak for the other. This allows for the quantitative determination of the enantiomeric excess in a sample.

Table 5: Illustrative Chiroptical Data for a Pair of Chiral Azetidine Enantiomers This table demonstrates the principle of how CD spectroscopy distinguishes between enantiomers. The signs are hypothetical.

| Enantiomer | Wavelength of Max Absorption (λ_max) | Sign of Cotton Effect (Δε) |

|---|---|---|

| (R)-isomer | 220 nm | + (Positive) |

Potential Academic and Industrial Research Applications of Azetidine Scaffolds Non Prohibited

Azetidine (B1206935) Derivatives in Materials Science Research

The incorporation of azetidine scaffolds into polymers and other materials can impart desirable characteristics such as altered thermal properties, modified surface characteristics, and specific functionalities.

Azetidine derivatives are valuable monomers for the synthesis of polyamines and other functional polymers through ring-opening polymerization (ROP). rsc.orgutwente.nl The polymerization of azetidines can proceed via cationic or anionic mechanisms, depending on the substituents on the nitrogen atom. utwente.nlresearchgate.net For instance, N-sulfonylated azetidines can undergo anionic ring-opening polymerization (AROP) to produce linear poly(N-sulfonylazetidine)s. nih.gov These polymers can be further modified, for example, by desulfonylation to yield linear poly(azetidine).

The cationic ring-opening polymerization (CROP) of azetidine itself leads to branched poly(propylenimine) (PPI), a polymer with applications in CO2 capture. researchgate.netacs.org The degree of branching and the distribution of primary, secondary, and tertiary amines in the resulting polymer can be controlled by the polymerization conditions. acs.org The 3-(3-ethoxypropoxy) substituent in the target compound could influence the polymerization behavior and the properties of the resulting polymer, potentially leading to materials with tailored solubility or thermal characteristics.

Azetidine-containing copolymers have also been synthesized. For example, the copolymerization of L-azetidine-2-carboxylic acid with L-proline has been reported to form helical polypeptides. umich.edu This demonstrates the potential of incorporating functionalized azetidines like 3-(3-ethoxypropoxy)azetidine into more complex polymer architectures.

Table 1: Examples of Azetidine-Based Monomers and Their Polymerization

| Monomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |

| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Branched Poly(propylenimine) (PPI) | CO2 Capture | researchgate.netacs.org |

| N-(Methanesulfonyl)azetidine | Anionic Ring-Opening Polymerization (AROP) | Poly(N-methanesulfonylazetidine) | Precursor to linear poly(azetidine) | nih.gov |

| L-Azetidine-2-carboxylic acid | Active ester polymerization with L-proline | Poly(L-azetidine-2-carboxylic acid-L-proline) | Conformational studies | umich.edu |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Poly(N-alkylazetidine)s | General polyamines | researchgate.net |

Azetidine-Based Ligands and Organocatalysts in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as powerful ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Their rigid four-membered ring structure provides a well-defined stereochemical environment, which can lead to high levels of enantioselectivity in catalytic reactions. researchgate.netbirmingham.ac.uk The nitrogen atom of the azetidine ring can act as a coordinating site for metal catalysts or as a basic site in organocatalysis.

A variety of chiral azetidine-based ligands have been successfully employed in reactions such as diethylzinc (B1219324) additions to aldehydes, Friedel-Crafts alkylations, and Henry (nitroaldol) reactions. researchgate.netbham.ac.uk For example, C2-symmetric 2,4-disubstituted azetidines have been used as chiral ligands in the addition of diethylzinc to aldehydes. researchgate.net

In the realm of organocatalysis, L-azetidine-2-carboxylic acid has been used as a catalyst for the asymmetric α-amination of carbonyl compounds. researchgate.net The development of new azetidine-based catalysts is an active area of research, with a focus on creating more efficient and selective catalytic systems. The this compound scaffold, if resolved into its enantiomers, could serve as a precursor for new chiral ligands or organocatalysts. The ether-containing side chain could potentially participate in secondary interactions with the substrate or reagent, influencing the stereochemical outcome of the reaction.

Table 2: Examples of Asymmetric Reactions Catalyzed by Azetidine Derivatives

| Reaction Type | Azetidine Catalyst/Ligand | Role of Azetidine | Achieved Selectivity (Example) | Reference |

| Diethylzinc Addition to Aldehydes | Chiral C2-symmetric 2,4-disubstituted azetidines | Chiral Ligand | High enantioselectivity | researchgate.net |

| Henry (Nitroaldol) Reaction | Cu-azetidine complexes | Chiral Ligand | Up to >99.5% ee | bham.ac.uk |

| α-Amination of Carbonyls | L-Azetidine-2-carboxylic acid | Organocatalyst | Good yields and enantioselectivity | researchgate.net |

| Friedel-Crafts Alkylation | Chiral azetidine-derived ligands | Chiral Ligand | Effective for engendering asymmetry | researchgate.netbirmingham.ac.uk |

Supramolecular Chemistry and Host-Guest Systems

The defined geometry and hydrogen bonding capabilities of the azetidine ring make it a potential component for the construction of supramolecular assemblies and host-guest systems. The nitrogen atom can act as a hydrogen bond acceptor, while N-H protons can act as donors. Although specific examples involving this compound are not available, the principles of supramolecular chemistry suggest that appropriately functionalized azetidines could be used to create macrocycles or other architectures capable of encapsulating guest molecules. The ethoxypropoxy side chain could influence the solubility of such systems and potentially interact with the guest molecule.

Role as Key Intermediates for Complex Molecular Architectures

Functionalized azetidines are valuable synthetic intermediates for the construction of more complex molecules, including pharmaceuticals and natural products. nih.govacs.orgnih.gov The strain of the four-membered ring can be harnessed in ring-opening reactions to introduce specific functionalities with defined stereochemistry. acs.org

The synthesis of functionalized azetidines is an area of ongoing research, with methods such as intramolecular cyclizations, organic-chemistry.orgelsevierpure.comnih.gov [2+2] cycloadditions, nih.gov and modifications of pre-existing azetidine rings being employed. chemrxiv.org For instance, 3-aminoazetidines are key intermediates for several biologically active compounds.

The compound this compound, with its ether linkage and terminal ethyl group, presents opportunities for further functionalization. The azetidine nitrogen can be derivatized, and the ether chain could be modified or used to attach the scaffold to other molecular fragments. The inherent structure of the 3-substituted azetidine makes it a potential building block for creating libraries of compounds for drug discovery or for the synthesis of complex target molecules. nih.gov

Future Perspectives and Emerging Research Directions for 3 3 Ethoxypropoxy Azetidine

Development of More Sustainable and Atom-Economical Synthetic Routes